N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide

Description

Structural Characterization and IUPAC Nomenclature

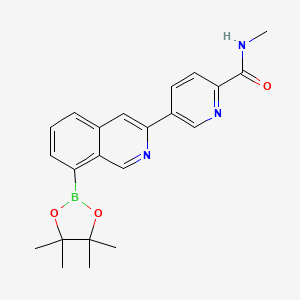

The compound’s IUPAC name, N-methyl-5-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]pyridine-2-carboxamide, systematically describes its molecular architecture. Key structural features include:

- A picolinamide core (pyridine-2-carboxamide) substituted at the 5-position with an isoquinoline moiety.

- An 8-position boronic ester group on the isoquinoline ring, formed via a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) functionalization.

- A methyl group on the carboxamide nitrogen.

The SMILES notation CNC(=O)c1ccc(cn1)c1ncc2c(c1)cccc2B1OC(C(O1)(C)C)(C)C further elucidates connectivity. Crystallographic data, though not explicitly provided in the sources, can be inferred to exhibit planar geometry at the boron center due to sp² hybridization, typical of boronic esters.

Table 1: Molecular Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 2197909-46-7 | |

| Molecular Formula | C₂₂H₂₄BN₃O₃ | |

| Molecular Weight | 389.26 g/mol | |

| Purity | ≥98% | |

| Key Functional Groups | Pinacol boronate, picolinamide |

Historical Context in Boron-Containing Heterocyclic Chemistry

Boron’s integration into heterocyclic systems dates to the mid-20th century, with seminal work on boronic acids by Frankland and later advancements in Suzuki-Miyaura cross-coupling reactions. The development of pinacol boronic esters in the 1990s marked a pivotal shift, enabling enhanced stability and reactivity in organoboron intermediates. Isoquinoline derivatives, historically studied for their biological activity, gained renewed interest when functionalized with boronate groups, as seen in compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS 685103-98-4).

This compound emerges from this lineage, combining the synthetic versatility of boronic esters with the pharmacological relevance of isoquinoline-picolinamide hybrids. Its design reflects efforts to balance hydrolytic stability (via the pinacol group) and reactivity in metal-catalyzed transformations.

Position Within Contemporary Organoboron Research

In modern organoboron chemistry, this compound occupies a niche as a multifunctional building block . Its applications span:

- Suzuki-Miyaura Coupling : The boronic ester group facilitates carbon-carbon bond formation with aryl halides, enabling access to complex biaryl structures.

- Pharmaceutical Intermediates : The picolinamide moiety is a common pharmacophore in kinase inhibitors and anticancer agents, suggesting potential utility in drug discovery.

- Material Science : Boron-containing heterocycles are explored for optoelectronic materials due to their electron-deficient properties.

Comparative analysis with analogous structures, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (CID 3542), highlights the unique reactivity conferred by the boronate group. Unlike sulfonamide derivatives, which exhibit protein kinase C inhibition, this compound’s boronic ester enhances its role in modular synthesis rather than direct bioactivity.

Table 2: Comparison with Related Organoboron Compounds

| Compound | CAS Number | Key Features | Primary Application |

|---|---|---|---|

| N-Methyl-5-(8-(pinacol-boronate)isoquinoline)picolinamide | 2197909-46-7 | Picolinamide-boronate hybrid | Synthetic intermediate |

| 4-(Pinacol-boronate)isoquinoline | 685103-98-4 | Unsubstituted boronate-isoquinoline | Cross-coupling reactions |

| 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | 84477-87-2 | Sulfonamide functionalization | Kinase inhibition |

Properties

IUPAC Name |

N-methyl-5-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BN3O3/c1-21(2)22(3,4)29-23(28-21)17-8-6-7-14-11-19(26-13-16(14)17)15-9-10-18(25-12-15)20(27)24-5/h6-13H,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQROPANAPLBSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C4=CN=C(C=C4)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst.

Formation of the Picolinamide Moiety: The final step involves the coupling of the isoquinoline derivative with picolinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

Substitution: The boron-containing dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, boronic acids, halogenated compounds.

Major Products

Oxidation: N-oxides of the isoquinoline and picolinamide moieties.

Reduction: Corresponding amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development, especially in the areas of oncology and neurology.

Industry

In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. Its boron-containing group can enhance the material’s stability and reactivity, making it suitable for use in advanced electronic devices and sensors.

Mechanism of Action

The mechanism by which N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boron-containing group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations and physicochemical properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features | Purity | Storage |

|---|---|---|---|---|---|---|

| N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide | C₂₂H₂₄BN₃O₃ | 389.26 | 2197909-46-7 | Isoquinoline core, boronic ester at position 8, methylamide substituent | 95% | Room temperature |

| N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | C₁₃H₁₉BN₂O₃ | 262.12 | 945863-21-8 | Pyridine core, boronic ester at position 5, methylamide substituent | 95% | Room temperature |

| N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | C₂₀H₂₅BN₂O₄ | 376.24 | 2828440-26-0 | Pyridine core, boronic ester at position 5, 4-methoxybenzylamide substituent | 95% | Room temperature |

| N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | C₁₄H₂₁BN₂O₃ | 276.14 | 1006876-27-2 | Pyridine core, boronic ester at position 5, dimethylamide substituent | 95% | 2–8°C |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | C₁₃H₁₈BNO₄ | 263.10 | 957065-99-5 | Pyridine core, boronic ester at position 5, methyl ester substituent | N/A | Room temperature |

| N-Isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | C₁₄H₂₄BN₅O₂ | 291.20 | 1015242-06-4 | Pyrimidine core, boronic ester at position 5, isobutyl-methylamine substituent | N/A | Room temperature |

Key Comparative Insights

Core Heterocycle

- Isoquinoline vs. Pyridine/Pyrimidine: The target compound’s isoquinoline system (bicyclic) imparts greater rigidity and π-conjugation compared to monocyclic pyridine or pyrimidine analogs. This structural feature may enhance binding affinity in biological targets (e.g., kinase inhibitors) or alter electronic properties in materials science applications .

- Pyrimidine Derivatives : Compounds like N-isobutyl-N-methyl-5-(tetramethyl...)pyrimidin-2-amine (CAS 1015242-06-4) exhibit distinct reactivity due to the electron-deficient pyrimidine ring, which could influence cross-coupling efficiency .

Boronic Ester Position and Reactivity

- The target’s boronic ester is positioned on the isoquinoline ring, whereas analogs feature it on pyridine (e.g., 945863-21-8) or pyrimidine (e.g., 1015242-06-4).

Functional Group Modifications

- Amide vs. Ester : The methyl ester in CAS 957065-99-5 is more hydrolytically labile than the amides, limiting its utility in aqueous reactions .

Biological Activity

N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide (CAS No. 945863-21-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a picolinamide moiety and a dioxaborolane group. The molecular formula is with a molecular weight of approximately 328.13 g/mol. The specific arrangement of atoms contributes to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.13 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may function as a modulator of protein degradation pathways via the cereblon E3 ubiquitin ligase system. This mechanism is crucial in the context of targeted protein degradation therapies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines by promoting the degradation of oncoproteins. For instance:

- Case Study 1 : In vitro studies showed that the compound induced apoptosis in multiple myeloma cells by targeting Ikaros and Aiolos transcription factors for degradation through the cereblon pathway .

- Case Study 2 : A study involving BRD4 inhibitors demonstrated that similar compounds could suppress c-MYC expression in Burkitt lymphoma cell lines with IC50 values ranging from 100 nM to 1 µM .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may exhibit:

- Antimicrobial Properties : Potential effectiveness against certain bacterial strains has been observed.

- Neuroprotective Effects : Investigations into its role in neuroprotection are ongoing.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Multiple Myeloma | 0.5 | Induction of apoptosis |

| Burkitt Lymphoma | 0.1 | Suppression of c-MYC |

| Breast Cancer | 0.7 | Targeting oncoproteins for degradation |

Q & A

How can the synthesis protocol for N-Methyl-5-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)picolinamide be optimized to improve yield and purity?

Answer:

- Stepwise optimization : Begin with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the dioxaborolane moiety, ensuring stoichiometric control of reagents like bis(pinacolato)diboron .

- Reaction conditions : Maintain inert atmospheres (Ar/N₂) and precise temperature control (e.g., 80°C for 24 hours) to minimize side reactions .

- Purification : Use column chromatography with gradients (e.g., DCM/petroleum ether to MeOH/DCM) for isolating intermediates, followed by recrystallization for final product purity .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Answer:

- NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm regioselectivity of the dioxaborolane group and methyl-picolinamide substitution . For example, ¹¹B NMR peaks near 30 ppm confirm boronate ester integrity .

- Mass spectrometry : High-resolution MS (HRMS-MALDI/ESI) validates molecular weight (e.g., expected [M+H]⁺ at 424.25 g/mol) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

How should researchers address discrepancies in spectral data during structural characterization?

Answer:

- Cross-validate techniques : Compare NMR shifts with computational predictions (DFT calculations) .

- Decoupling experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/heterocyclic regions .

- Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments (e.g., NH groups in picolinamide) .

What strategies mitigate hydrolysis of the boronate ester during Suzuki-Miyaura coupling?

Answer:

- Protective groups : Introduce stabilizing ligands (e.g., pinacol) to reduce boronate ester lability .

- Solvent selection : Use anhydrous THF or DMF to limit water exposure .

- Catalyst optimization : Employ Pd(dppf)Cl₂·DCM for enhanced coupling efficiency under mild conditions (e.g., 60°C, 12 hours) .

How can computational modeling be integrated into reaction design for this compound?

Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (temperature, solvent) .

- Machine learning : Train models on existing dioxaborolane synthesis datasets to predict optimal reagent ratios and catalytic systems .

- Feedback loops : Validate computational predictions with small-scale experiments before scaling up .

How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. ion transport modulation)?

Answer:

- Targeted assays : Conduct competitive binding assays (e.g., SPR or ITC) to quantify affinity for kinases (e.g., EGFR) versus ion channels .

- Structural analogs : Compare activity profiles with methyl-substituted isoquinoline derivatives to isolate structure-activity relationships (SAR) .

- Pathway analysis : Use transcriptomics (RNA-seq) to identify downstream effects in cellular models .

What methods are recommended for evaluating pharmacokinetic properties in preclinical models?

Answer:

- In vitro ADME : Assess metabolic stability using liver microsomes (human/rodent) and plasma protein binding (equilibrium dialysis) .

- In vivo studies : Perform PK/PD profiling in rodent models with LC-MS/MS quantification of plasma/tissue concentrations .

- BBB permeability : Use MDCK-MDR1 monolayers to predict blood-brain barrier penetration .

How can structure-activity relationships (SAR) be established for this compound?

Answer:

- Analog synthesis : Modify the picolinamide (e.g., N-ethyl vs. N-methyl) and isoquinoline substituents to probe steric/electronic effects .

- Bioisosteric replacement : Substitute the dioxaborolane group with carboxylic acids or trifluoroborates to assess boron dependency .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from kinase inhibition assays .

What purification techniques are optimal post-synthesis?

Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates .

- Prep-HPLC : Apply C18 columns with acidic mobile phases (0.1% TFA) for final compound purification .

- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) for high-purity crystals suitable for X-ray diffraction .

How to assess the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Plasma stability : Test in human plasma at 37°C; quantify intact compound using stable isotope-labeled internal standards .

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.